molecular formula C7H16ClNO B1390263 [1-(Methoxymethyl)cyclopentyl]amine hydrochloride CAS No. 944146-30-9

[1-(Methoxymethyl)cyclopentyl]amine hydrochloride

Cat. No.: B1390263
CAS No.: 944146-30-9
M. Wt: 165.66 g/mol
InChI Key: ZWKWORCOCGGZHQ-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclopentyl]amine hydrochloride is an organic compound with the chemical formula C7H16ClNO. It is a hydrochloride salt form of 1-(methoxymethyl)cyclopentanamine, which is a cyclopentane derivative. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanone with methoxymethylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: [1-(Methoxymethyl)cyclopentyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[1-(Methoxymethyl)cyclopentyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 1-(Methoxymethyl)cyclopropylmethanamine hydrochloride
  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(1-Cyclopentyl-3-pyrrolidinyl)methanamine dihydrochloride

Comparison: [1-(Methoxymethyl)cyclopentyl]amine hydrochloride is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(methoxymethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7(8)4-2-3-5-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWORCOCGGZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673955
Record name 1-(Methoxymethyl)cyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944146-30-9
Record name 1-(Methoxymethyl)cyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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